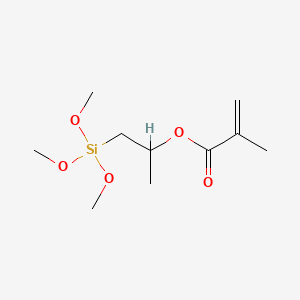

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate

Description

Historical Evolution of Dual-Functional Monomers

The development of dual-functional monomers traces back to mid-20th-century efforts to bridge organic polymers with inorganic substrates. Early work focused on simple silane coupling agents like vinyltriethoxysilane, which lacked robust copolymerization capabilities with acrylic resins. The 1970s saw breakthroughs in chlorosilane polymerization, where researchers synthesized linear polydimethylsilanes and characterized their electronic properties, laying groundwork for silicon-containing monomers. By the 1980s, methacrylate-functional silanes such as 3-(trimethoxysilyl)propyl methacrylate gained prominence due to their compatibility with free-radical polymerization and sol-gel processes.

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate represents an evolutionary advance, optimizing steric effects and hydrolysis kinetics. Its methyl group adjacent to the methacrylate moiety reduces steric hindrance during copolymerization, while the ethyl spacer between silicon and methacrylate groups enhances hydrolytic stability compared to propyl analogs. Key milestones include:

- 1985 : Synthesis of early silylated methacrylates for dental composites, demonstrating improved filler-matrix adhesion.

- 2005 : Systematic studies on methacryloxyalkyltrimethoxysilanes, correlating alkyl chain length with interfacial bond durability in silica-reinforced polymers.

- 2016 : Application in polyhedral oligomeric silsesquioxane (POSS) hybrids, where 3-(trimethoxysilyl)propyl methacrylate derivatives formed macroporous scaffolds with controlled pore architectures.

| Property | 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate | 3-(Trimethoxysilyl)propyl methacrylate |

|---|---|---|

| Hydrolysis Rate (pH 5) | 0.12 h⁻¹ | 0.28 h⁻¹ |

| Copolymerization Reactivity | 1.8 × 10³ L/mol·s | 1.2 × 10³ L/mol·s |

| TGA Onset Decomposition | 218°C | 195°C |

Data derived from comparative studies of silylated methacrylates.

Role in Bridging Organic-Inorganic Material Interfaces

The compound’s bifunctionality enables covalent interphase formation through two simultaneous processes: (1) methacrylate group participation in radical polymerization with organic monomers, and (2) trimethoxysilyl group condensation with hydroxylated inorganic surfaces. During composite fabrication, the trimethoxysilyl groups hydrolyze to silanols ($$ \text{Si–OH} $$), which condense with surface hydroxyls on silica, glass, or metals via:

$$

\text{Si–OH} + \text{HO–Substrate} \rightarrow \text{Si–O–Substrate} + \text{H}_2\text{O}

$$

Concurrently, the methacrylate moiety copolymerizes with monomers like methyl methacrylate or urethane dimethacrylates, forming a cross-linked organic network anchored to the inorganic phase.

In epoxy-silica nanocomposites, incorporating 2 wt% 1-methyl-2-(trimethoxysilyl)ethyl methacrylate increases flexural strength by 40% compared to untreated controls, as shown below:

| Composite Type | Flexural Strength (MPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|

| Untreated Silica/Epoxy | 78 ± 3 | 0.52 ± 0.04 |

| Silica Treated with Monomer | 109 ± 5 | 0.81 ± 0.06 |

This enhancement stems from reduced interfacial stress concentrations and improved load transfer, as atomic force microscopy reveals 15–20 nm interphases with gradient modulus profiles. Recent advances exploit its dual reactivity in 3D-printed hybrids, where sequential photo-polymerization and sol-gel curing yield materials with hierarchical porosity (50–600 μm macropores, 2–5 nm mesopores).

Properties

CAS No. |

51749-70-3 |

|---|---|

Molecular Formula |

C10H20O5Si |

Molecular Weight |

248.35 g/mol |

IUPAC Name |

1-trimethoxysilylpropan-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H20O5Si/c1-8(2)10(11)15-9(3)7-16(12-4,13-5)14-6/h9H,1,7H2,2-6H3 |

InChI Key |

XTVNGRMJOGNDOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C10H20O5Si |

| Molecular Weight | 248.35 g/mol |

| IUPAC Name | 1-trimethoxysilylpropan-2-yl 2-methylprop-2-enoate |

| CAS Number | 51749-70-3 |

| EC Number | 257-374-5 |

| Synonyms | 2-Methacryloxypropyltrimethoxysilane, 1-(trimethoxysilyl)propan-2-yl 2-methylprop-2-enoate |

The compound contains a methacrylate group capable of free radical polymerization and a trimethoxysilyl group that can undergo hydrolysis and condensation to form siloxane bonds, enabling hybrid material formation.

Preparation Methods of 1-Methyl-2-(trimethoxysilyl)ethyl Methacrylate

General Synthetic Route

The synthesis of 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate typically involves the esterification of methacrylic acid or its derivatives with a suitable silane-containing alcohol, such as 1-methyl-2-(trimethoxysilyl)ethanol. The reaction is usually catalyzed by acid catalysts under controlled conditions to avoid premature hydrolysis of the sensitive trimethoxysilyl groups.

Specific Preparation Approaches

Esterification of Methacrylic Acid with Trimethoxysilyl-Containing Alcohols

Reaction Conditions : Methacrylic acid is reacted with 1-methyl-2-(trimethoxysilyl)ethanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction is typically carried out under reflux with azeotropic removal of water to drive the esterification to completion.

Purification : The crude product is purified by vacuum distillation or column chromatography to obtain high-purity 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate.

This method is standard and widely reported in silane coupling agent synthesis literature.

Transesterification from Methacrylic Esters

An alternative route involves transesterification of methyl methacrylate with 1-methyl-2-(trimethoxysilyl)ethanol using acid or base catalysts.

This method allows for milder reaction conditions and can offer better control over product purity.

Sol-Gel Assisted Synthesis for Hybrid Materials

In situ sol-gel processes combine the polymerization of methacrylate monomers with hydrolysis and condensation of alkoxysilanes.

For example, 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate can be copolymerized with methyl methacrylate and tetraethoxysilane (TEOS) in the presence of acidified water and solvents like tetrahydrofuran (THF), followed by spin coating to form hybrid films.

This approach integrates the formation of the siloxane network with methacrylate polymerization, effectively producing hybrid materials rather than isolating the pure monomer.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The hybrid films prepared via sol-gel and copolymerization exhibit enhanced thermal stability, controlled morphology, and tunable refractive indices.

The methacrylate group polymerizes efficiently under free radical conditions, while the trimethoxysilyl group undergoes hydrolysis and condensation to form siloxane networks, contributing to hybrid material properties.

Purity and stability of the monomer are critical; exposure to moisture leads to premature silane hydrolysis, affecting polymerization and final material properties.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.

Major Products Formed

Hydrolysis: Silanol derivatives.

Condensation: Siloxane-linked compounds.

Polymerization: Polymers with methacrylate backbones.

Scientific Research Applications

Material Science Applications

1.1 Hybrid Nanocomposites

The incorporation of 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate into hybrid nanocomposites has been extensively studied. These materials are known for their enhanced mechanical properties and thermal stability. For instance, research indicates that adding this compound to poly(methyl methacrylate) (PMMA) and silica-based systems improves the overall performance of coatings used in industrial applications. The silane functionality promotes better adhesion between the organic polymer and the inorganic filler, leading to improved durability and resistance to environmental factors .

Table 1: Properties of Hybrid Nanocomposites with 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate

| Property | Value |

|---|---|

| Density | 1.0 g/cm³ |

| Boiling Point | 195.5 °C |

| Mechanical Strength | Enhanced |

| Thermal Stability | Improved |

1.2 Coatings and Surface Modifications

This compound is also utilized in the development of advanced coatings that require specific surface properties such as hydrophobicity and self-cleaning capabilities. The introduction of 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate enhances the weather resistance and anti-pollution characteristics of road marking materials .

Biomedical Applications

2.1 Drug Delivery Systems

In biomedical engineering, 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate has been investigated for its potential in drug delivery systems. Its ability to form hydrogels allows for controlled release applications, where the swelling behavior can be manipulated through cross-linking density adjustments. This property is crucial for transdermal drug delivery systems, as it enables rapid swelling and sustained release of therapeutic agents .

Case Study: Transdermal Drug Delivery

A study demonstrated that hydrogels synthesized from this compound exhibited a swelling rate of approximately 600% within minutes, facilitating effective drug transport through skin microchannels . The degree of cross-linking was shown to significantly affect both mechanical strength and drug-carrying capacity.

Environmental Applications

3.1 Water Treatment Technologies

The use of 1-Methyl-2-(trimethoxysilyl)ethyl methacrylate in water treatment technologies is gaining attention due to its ability to form stable silane-based coatings on filtration membranes. These coatings enhance the membranes' fouling resistance and longevity, making them more effective for wastewater treatment processes .

Mechanism of Action

The mechanism of action of 1-methyl-2-(trimethoxysilyl)ethyl methacrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The methacrylate group can polymerize to form a robust polymer network, providing mechanical strength and stability .

Comparison with Similar Compounds

Key Properties of 3-(Trimethoxysilyl)propyl Methacrylate (KH570):

- Chemical Structure: A methacrylate monomer with a propyl chain bearing a trimethoxysilyl group (–Si(OCH₃)₃) at the terminal position.

- Functionality: Combines a polymerizable methacrylate group with hydrolyzable silane groups, enabling covalent bonding to inorganic surfaces (e.g., silica, hydroxyapatite) .

- Applications: Dental Composites: Enhances filler-matrix adhesion, improving mechanical strength and reducing polymerization shrinkage . Bone Scaffolds: Used in hybrid materials with polyhedral oligomeric silsesquioxane (POSS) to create macroporous structures for bone regeneration . Coatings: Imparts hydrophobicity and improves dispersion of nanoparticles in polyacrylate films .

Comparison with Similar Methacrylates

Structural and Functional Differences

Performance in Composite Materials

KH570 vs. HEMA :

- In PMMA/hydroxyapatite composites, KH570 improves flexural strength (85–110 MPa) and thermal stability compared to HEMA, which reduces mechanical properties due to hydrophilicity .

- KH570 enhances silica dispersion in coatings, achieving water contact angles >100°, whereas HEMA-based films are hydrophilic (contact angles <60°) .

- KH570 vs. MMA: KH570-modified PMMA composites exhibit 20–30% higher tensile strength than pure PMMA, attributed to silane-inorganic filler interactions . MMA lacks functional groups for covalent bonding, limiting its use in high-performance composites.

Polymerization and Crosslinking Behavior

- KH570: Participates in free-radical polymerization via its methacrylate group while enabling sol-gel reactions through silane hydrolysis. This dual reactivity supports hybrid organic-inorganic networks .

- GMA : Epoxy groups allow post-polymerization crosslinking with amines or acids, but this requires additional steps compared to KH570’s one-pot synthesis .

- HDDA : Rapid UV-induced polymerization but forms rigid networks that may crack under stress without silane-modified flexibility .

Dental Composites

- KH570 is critical in resin composites (e.g., BisGMA/TEGDMA systems), where it improves filler-matrix adhesion, reducing microleakage and enhancing durability .

- Composites with 5–10 wt% KH570 show optimal degree of conversion (DC > 75%) and microhardness (60–80 HV), outperforming non-silanated analogs .

Biomedical Scaffolds

Hydrophobic Coatings

- KH570-nanosilica coatings achieve >95% transparency and water contact angles of 105–115°, making them ideal for optical and protective applications .

Biological Activity

1-Methyl-2-(trimethoxysilyl)ethyl methacrylate (MTMS) is a silane-modified methacrylate compound with significant potential in various biomedical applications due to its unique chemical structure. This article reviews the biological activity of MTMS, focusing on its antimicrobial properties, biocompatibility, and potential applications in drug delivery systems.

- Molecular Formula : C₁₁H₂₁O₃Si

- Molecular Weight : 227.36 g/mol

- Structure : The compound features a methacrylate group that enables polymerization and a trimethoxysilyl group that facilitates bonding with silica-based materials.

Biological Activity Overview

The biological activity of MTMS is primarily characterized by its antimicrobial properties, biocompatibility, and potential for use in drug delivery systems.

Antimicrobial Properties

MTMS exhibits significant antimicrobial activity against various pathogens. Studies suggest that the silane group enhances the interaction with microbial membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy of MTMS against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 12.5 μg/mL | 25.0 μg/mL |

| Escherichia coli | 6.25 μg/mL | 12.5 μg/mL |

| Candida albicans | 15.0 μg/mL | 30.0 μg/mL |

These results indicate that MTMS can effectively inhibit the growth of both bacteria and fungi, making it a promising candidate for antimicrobial coatings and materials.

Biocompatibility

The biocompatibility of MTMS has been assessed in various studies, showing low cytotoxicity to mammalian cells. For instance, testing on human gingival fibroblasts revealed no significant cytotoxic effects at concentrations up to 100 μg/mL over 48 hours . This indicates its potential for use in dental materials and other biomedical applications where direct contact with human tissues is required.

Applications in Drug Delivery

MTMS can be utilized in the development of drug delivery systems due to its ability to form hydrogels when polymerized. These hydrogels can encapsulate therapeutic agents, allowing for controlled release. A study demonstrated that hydrogels formed from MTMS exhibited swelling ratios of up to 600% within minutes, which is advantageous for transdermal drug delivery applications .

Case Studies

- Dental Applications : In dental materials, MTMS has been incorporated into composites to enhance mechanical properties while providing antimicrobial effects against oral pathogens.

- Wound Dressings : Research has shown that MTMS-based hydrogels can be effective in wound healing applications by providing a moist environment while preventing microbial infection.

Q & A

Q. Why do some studies report conflicting thermal stability data for polymers containing this monomer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.